N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide
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Overview
Description
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide is a synthetic organic compound characterized by its pyrimidine ring substituted with a dimethylamino group and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by a dimethylamine.
Attachment of the Methoxyacetamide Moiety: This step involves the reaction of the pyrimidine derivative with methoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The methoxyacetamide moiety can further stabilize these interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-chloroacetamide: Similar structure but with a chloro group instead of a methoxy group.
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-ethoxyacetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group provides a balance between hydrophilicity and lipophilicity, enhancing its potential as a drug candidate.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-13(2)9-10-4-7(5-11-9)12-8(14)6-15-3/h4-5H,6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOGQZKYMFVZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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